Dimethyl(2-phenylethyl)sulfanium bromide
Description
Dimethyl(2-phenylethyl)sulfanium bromide (C₁₀H₁₃OS⁺·Br⁻), also known as dimethylphenacylsulfonium bromide, is a sulfonium salt synthesized via the reaction of acetophenone with hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) in ethyl acetate/ether . Its crystal structure, resolved through single-crystal X-ray diffraction, reveals a trigonal-pyramidal geometry at the sulfur atom, with the carbonyl group of the phenacyl moiety nearly coplanar with the adjacent phenyl ring (O-C-C-C torsion angle = 178.9°) . The crystal packing is stabilized by C-H⋯Br hydrogen bonds and weak π-π interactions (centroid-to-centroid distance = 3.946 Å) .
This compound has applications in organic synthesis, particularly as a photoinitiator for cationic polymerization and as a precursor for fluorophores . Its reactivity stems from the sulfonium center and the electron-withdrawing phenacyl group, enabling nucleophilic substitution and photochemical transformations .
Structure
2D Structure
Properties
CAS No. |
1075-69-0 |
|---|---|
Molecular Formula |
C10H15BrS |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
dimethyl(2-phenylethyl)sulfanium;bromide |
InChI |
InChI=1S/C10H15S.BrH/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OKNPLHMZOCADBE-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CCC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium Bromide (CAS 55685-92-2)
- Structure : Features a bromine atom on the phenylethyl chain (C₁₀H₁₄Br₂S) compared to the oxo group in the title compound .
- Reactivity : The bromine substitution enhances electrophilicity, making it more reactive in SN2 reactions. This contrasts with the title compound, where the oxo group directs nucleophilic attacks toward the sulfonium center .
- Applications : Primarily used in alkylation reactions, whereas the title compound is leveraged for photopolymerization .
(2-Carboxyethyl)dimethylsulfanium Bromide (CAS 20986-22-5)
- Structure : Contains a carboxylic acid group (C₅H₁₁BrO₂S) instead of the phenacyl moiety .
- Solubility : Higher water solubility due to the polar carboxylic group, unlike the hydrophobic phenacyl-containing title compound .
- Applications : Used in biochemical studies (e.g., propiothetin analogs), contrasting with the title compound’s industrial applications .
Reactivity and Mechanistic Differences
Nucleophilic Substitution
- Title Compound : Reacts via SN2 mechanisms at the sulfonium center, with nucleophilicity order in aprotic solvents: Br⁻ < Cl⁻ .
- 2-Phenylethyl Bromide Analogs : Exhibit reversed nucleophilicity (Br⁻ < I⁻ < Cl⁻) due to increased polarizability at the reaction center, highlighting how substituent position (1° vs. 2°) alters reactivity .
Photochemical Behavior
- Title Compound: Generates radicals under UV light, initiating cationic polymerization. This property is absent in non-oxo analogs like (2-bromo-1-phenylethyl)sulfanium salts .
Crystallographic and Physical Properties
| Compound Name | Molecular Formula | CAS Number | Crystal System | Key Structural Features | Applications |
|---|---|---|---|---|---|
| Dimethyl(2-phenylethyl)sulfanium bromide | C₁₀H₁₃OS⁺·Br⁻ | 5667-47-0 | Orthorhombic | Trigonal-pyramidal S, π-π interactions | Photoinitiators, fluorophores |
| (2-Bromo-1-phenylethyl)sulfanium bromide | C₁₀H₁₄Br₂S | 55685-92-2 | N/A | Brominated side chain | Alkylation reactions |
| (2-Carboxyethyl)dimethylsulfanium bromide | C₅H₁₁BrO₂S | 20986-22-5 | N/A | Carboxylic acid substituent | Biochemical studies |
Industrial and Environmental Considerations
- Regulatory Status: Not listed under EU RoHS restrictions, unlike some perfluorinated sulfonium salts .
Q & A
Q. What are the established synthetic routes for Dimethyl(2-phenylethyl)sulfanium bromide?
The compound is typically synthesized via alkylation of dimethyl sulfide with 2-phenylethyl bromide. A methodologically robust approach involves reacting 2-phenylethyl bromide with sodium hydroxide and carbon disulfide, followed by purification via distillation (yield ~72%) . Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of sulfide to alkylating agent) and reaction temperature (ambient to 50°C). Post-synthesis, vacuum drying ensures removal of residual solvents.
Q. How is this compound characterized structurally?
Characterization employs:
- Single-crystal X-ray diffraction (SCXRD): Orthorhombic crystal system (space group Pbca), with lattice parameters a = 15.7951 Å, b = 7.4122 Å, c = 19.007 Å, and Z = 8 . Data collected using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with multi-scan absorption correction.
- 1H NMR: Peaks at δ 7.20–7.40 ppm (aromatic protons) and δ 1.53–3.81 ppm (alkyl chain and methyl groups) confirm the structure .
- Elemental analysis: Validates stoichiometry (C, H, S, Br) with deviations < 0.3%.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Temperature control: Maintain 50–75°C to avoid side reactions (e.g., over-alkylation) while ensuring sufficient reactivity .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Stoichiometry: Use 1.05–1.10 equivalents of alkylating agent to minimize unreacted starting material. Post-reaction quenching with ice water enhances crystallization .
Q. How are structural ambiguities resolved during crystallographic refinement?
- SHELX refinement: SHELXL refines anisotropic displacement parameters (ADPs) and hydrogen atom positions via least-squares minimization. High data-to-parameter ratios (>15:1) ensure reliability .
- R-factor analysis: A final R1 < 0.027 and wR2 < 0.070 indicate high precision. Discrepancies in electron density maps are resolved using Fourier difference methods .
Q. What advanced techniques detect impurities in synthesized batches?
- 2D NMR (COSY, HSQC): Identifies cross-peaks from byproducts (e.g., unreacted 2-phenylethyl bromide) .
- High-resolution mass spectrometry (HRMS): Confirms molecular ion ([M-Br]+) at m/z 165.0732 (calc. 165.0735) with deviations < 2 ppm.
- HPLC with UV detection: Quantifies impurities using a C18 column (acetonitrile/water gradient) .
Q. What role does this compound play in organic synthesis?
- Alkylating agent: The sulfonium cation facilitates nucleophilic substitutions in heterocycle synthesis (e.g., thiophene derivatives) .
- Phase-transfer catalyst: Enhances reactivity in biphasic systems (e.g., aqueous-organic Suzuki couplings).
Methodological Challenges
Q. How are safety risks mitigated during synthesis and handling?
Q. How do computational studies complement experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
